4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide
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Overview
Description
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a benzamide group. Its multifaceted nature makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include:
Pyrimidine precursors: 4,6-dimethylpyrimidine-2-amine
Thiazole precursors: 2-bromoethylthiazole
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide analogs: Compounds with similar structures but different substituents on the pyrimidine or thiazole rings.
Benzamide derivatives: Compounds with the benzamide core but different functional groups attached to it.
Thiazole-containing compounds: Molecules that contain the thiazole ring but have different functional groups or additional rings.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-11-13(2)22-18(21-12)23-15-5-3-14(4-6-15)17(24)20-8-7-16-19-9-10-25-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
MMSBFNCPVZXMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCC3=NC=CS3)C |
Origin of Product |
United States |
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